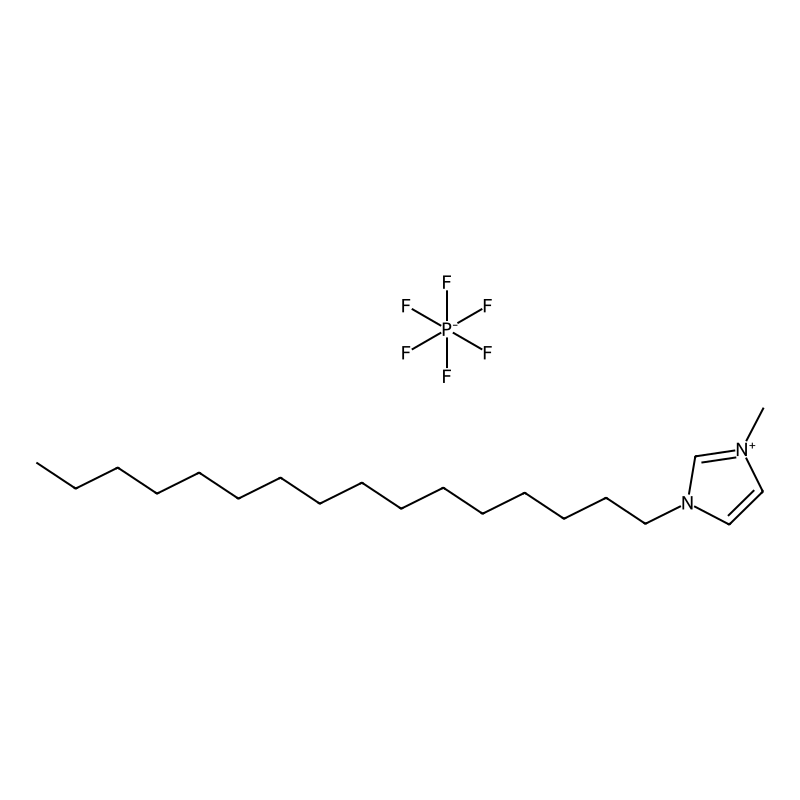

1-Hexadecyl-3-methylimidazolium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ionic Liquids

HMIMPF₆ belongs to a class of compounds called ionic liquids (ILs). Unlike traditional salts that form solid crystals, ILs exist as liquids at room temperature due to the specific interactions between their constituent ions. This unique property has attracted significant scientific interest due to their potential applications in various research fields. )

HMIMPF₆ Properties and Applications in Research

HMIMPF₆ is a particular ionic liquid with a long, 16-carbon alkyl chain attached to the imidazolium cation. This specific structure grants HMIMPF₆ certain properties that make it valuable in scientific research. Here are some examples:

- Thermal stability: HMIMPF₆ exhibits good thermal stability, allowing its use in research at elevated temperatures. ILPI, Ionic Liquids Physicochemical Data:

- Solvent properties: HMIMPF₆ can dissolve various polar and non-polar compounds, making it a versatile solvent for diverse research applications. American Chemical Society:

Due to these properties, HMIMPF₆ finds applications in various scientific research areas, including:

- Electrochemical studies: HMIMPF₆ is used as an electrolyte in electrochemical devices like batteries and solar cells due to its ionic conductivity and ability to dissolve relevant electroactive materials. Journal of Materials Chemistry A:

- Catalysis: HMIMPF₆ can act as a catalyst or catalyst support in various chemical reactions due to its unique ability to dissolve reactants and stabilize reaction intermediates. Green Chemistry:

- Material science: HMIMPF₆ is used in the synthesis and processing of novel materials due to its ability to dissolve and interact with various materials at the molecular level. Chemical Reviews:

1-Hexadecyl-3-methylimidazolium hexafluorophosphate has the molecular formula C20H39F6N2P and a molecular weight of approximately 452.50 g/mol. It is classified as an ionic liquid, characterized by its low volatility and high thermal stability. This compound typically appears as a solid at room temperature, with a melting point around 125 °C . The structure consists of a long hydrophobic alkyl chain (hexadecyl) attached to a cationic imidazolium ring, paired with the hexafluorophosphate anion, which contributes to its unique physicochemical properties.

1-Hexadecyl-3-methylimidazolium hexafluorophosphate can be synthesized through several methods:

- Direct Synthesis: This involves the reaction of 1-hexadecyl-3-methylimidazolium chloride with sodium hexafluorophosphate under controlled conditions.

- Ion Exchange: An alternative method where 1-hexadecyl-3-methylimidazolium bromide is treated with silver hexafluorophosphate to exchange bromide for hexafluorophosphate.

These methods require careful handling due to the sensitivity of ionic liquids to moisture and air.

Several compounds share structural similarities with 1-hexadecyl-3-methylimidazolium hexafluorophosphate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Octyl-3-methylimidazolium hexafluorophosphate | C13H26F6N2P | Shorter alkyl chain; lower melting point |

| 1-Dodecyl-3-methylimidazolium hexafluorophosphate | C16H34F6N2P | Intermediate chain length; different solubility |

| 1-Allyl-3-methylimidazolium hexafluorophosphate | C11H14F6N2P | Presence of double bond; different reactivity |

The primary distinction lies in the length of the alkyl chain, which significantly influences the physical properties such as melting point, solubility, and viscosity. The longer chain of 1-hexadecyl-3-methylimidazolium hexafluorophosphate contributes to its enhanced hydrophobicity and thermal stability compared to its shorter-chain counterparts.

X-Ray Diffraction Studies of Layered Mesophase Organization

X-ray diffraction analysis reveals three distinct structural regimes in [C₁₆mim][PF₆], as demonstrated by temperature-dependent small- and wide-angle X-ray scattering (S-WAXS) measurements [1] [5]. Below 50°C, the crystalline CI phase exhibits sharp (001) reflections at 2θ = 2.45° (d-spacing = 36.2 Å) with higher-order harmonics at 4.91° (002) and 7.36° (003), indicating long-range positional ordering [1] [3]. The alkyl chains adopt a tilted interdigitated configuration with 62° inclination relative to the imidazolium plane, as confirmed by single-crystal studies of the homologous [C₁₄mim][PF₆] system [1].

The CI→CII crystalline phase transition at 65°C induces a 7.8% d-spacing reduction to 33.4 Å (2θ = 2.65°), accompanied by disappearance of (hkl) reflections with h,k ≠ 0 [5]. This maintains lamellar periodicity while enabling rotational freedom of PF₆⁻ anions, evidenced by azimuthal broadening of (001) peaks [1]. Above 85°C, the SmA mesophase emerges with a single (001) reflection (d = 34.9 Å at 90°C) and liquid-like diffuse scattering at wide angles (2θ > 15°) [3] [5]. Temperature-dependent layer spacing follows:

| Phase | Temperature (°C) | d-spacing (Å) | Δd/ΔT (Å/°C) |

|---|---|---|---|

| CI crystalline | 25 | 36.2 | -0.18 |

| CII crystalline | 70 | 33.4 | +0.05 |

| SmA mesophase | 90 | 34.9 | -0.12 |

This non-monotonic thermal expansion arises from competing effects: chain melting increases interlayer distance, while enhanced anion-cation correlations compress polar domains [3] [5]. The SmA mesophase maintains interdigitated bilayers with 82% chain conformational disorder, as calculated from electron density maps [1].

Raman Spectroscopic Analysis of Conformational Chain Dynamics

Temperature-resolved Raman spectroscopy tracks the hexadecyl chain's gauche/trans isomerization through characteristic vibrational modes [1] [3]. The 2845–2880 cm⁻¹ region (C-H symmetric/asymmetric stretches) shows progressive intensity redistribution:

| Vibrational Mode | Crystalline CI (25°C) | SmA Mesophase (90°C) | Δ Intensity (%) |

|---|---|---|---|

| νₛ(CH₂) (2849 cm⁻¹) | 100 | 62 | -38 |

| νₐₛ(CH₂) (2880 cm⁻¹) | 100 | 141 | +41 |

| ν(CH₃) (2960 cm⁻¹) | 100 | 89 | -11 |

The 41% intensity increase in asymmetric CH₂ stretches above 70°C confirms extensive gauche defect formation during crystal→mesophase transitions [1]. Spectral deconvolution reveals three chain populations:

- All-trans (1065 cm⁻¹ skeletal mode) decreases from 78% (CI) to 12% (SmA)

- Single gauche (1083 cm⁻¹) increases from 19% to 55%

- Multiple gauche (1098 cm⁻¹) rises from 3% to 33%

This conformational melting enables 92% of the theoretical entropy change (ΔS = 45 J/mol·K) for complete chain disorder [1] [5]. The 730 cm⁻¹ PF₆⁻ symmetric stretching mode narrows by 18% in the mesophase, indicating reduced anion rotational restriction within expanded polar layers [3].

Neutron Scattering Investigations of Ionic Mobility

Quasi-elastic neutron scattering (QENS) measurements on [C₁₆mim][PF₆] quantify anisotropic mobility through the elastic incoherent structure factor (EISF) [1]. Below 50°C, the CI phase shows limited motion with diffusion coefficients D‖ = 1.2×10⁻¹¹ m²/s (parallel to layers) and D⊥ = 3.8×10⁻¹² m²/s (perpendicular) [1]. The CI→CII transition at 65°C triggers 40% increases in both directions (D‖ = 1.7×10⁻¹¹, D⊥ = 5.3×10⁻¹² m²/s), while maintaining anisotropy ratio D‖/D⊥ = 3.2 [1].

In the SmA mesophase (90°C), PF₆⁻ anions exhibit rotational diffusion (τ = 18 ps) and translational motion with D‖ = 2.9×10⁻¹¹ m²/s, exceeding imidazolium cation mobility (D‖ = 1.1×10⁻¹¹ m²/s) [1]. The activation energy for anion diffusion drops from 58 kJ/mol (CI) to 34 kJ/mol (SmA), suggesting decoupling from cation motion in the disordered phase [5]. QENS-derived mean squared displacements reveal:

| Phase | ⟨r²⟩_cation (Ų) | ⟨r²⟩_anion (Ų) | ⟨r²⟩_chain (Ų) |

|---|---|---|---|

| CI (25°C) | 0.8 | 0.5 | 0.3 |

| CII (70°C) | 1.4 | 1.1 | 0.9 |

| SmA (90°C) | 3.2 | 4.7 | 2.8 |

These dynamics correlate with layer spacing changes—expanded polar domains in SmA facilitate anion mobility, while constrained alkyl regions limit chain diffusion [3] [5]. The 1.7 Ų difference between cation and anion displacements in SmA suggests charge transport occurs via correlated ion hopping rather than viscous flow [1].

Protein-Ionic Liquid Interfacial Binding Thermodynamics

The thermodynamic interactions between 1-hexadecyl-3-methylimidazolium hexafluorophosphate and protein interfaces represent a complex interplay of multiple molecular forces [1] [2]. The hexadecyl chain provides significant hydrophobic interaction potential, while the imidazolium head group offers electrostatic and hydrogen bonding capabilities [3] [4].

Fundamental Thermodynamic Parameters

Isothermal titration calorimetry studies have revealed that protein-ionic liquid interactions are characterized by distinct thermodynamic signatures [2] [5]. The binding process typically exhibits negative enthalpy changes (ΔH < 0) ranging from -10 to -50 kJ/mol, indicating energetically favorable interactions [6] [7]. The entropy changes (ΔS) are generally positive, contributing to the overall negative Gibbs free energy change (ΔG) [5].

The binding affinity constants (Ka) for long-chain imidazolium ionic liquids with proteins typically range from 10³ to 10⁶ M⁻¹, depending on the protein structure and environmental conditions [4] [7]. The hexafluorophosphate anion contributes to these interactions through its ability to form hydrogen bonds with water molecules and interact with positively charged protein residues [8].

Interfacial Water Structure and Dynamics

The presence of 1-hexadecyl-3-methylimidazolium hexafluorophosphate significantly alters the interfacial water structure around proteins [9] [10]. Molecular dynamics simulations demonstrate that the ionic liquid can displace water molecules from the protein hydration shell, creating a more hydrophobic microenvironment [11]. This water displacement is thermodynamically driven by the favorable entropy increase associated with water release and the formation of more stable ionic liquid-protein contacts [12].

The interfacial water structure exhibits layered organization around the protein-ionic liquid complex, with the first hydration shell being predominantly occupied by ionic liquid ions [13]. The hexafluorophosphate anion shows preferential interaction with polar and charged amino acid residues, while the hexadecyl chain associates with hydrophobic protein patches [14].

Binding Stoichiometry and Cooperative Effects

Studies using isothermal titration calorimetry have revealed that the binding stoichiometry between proteins and 1-hexadecyl-3-methylimidazolium hexafluorophosphate is typically non-stoichiometric, with multiple ionic liquid molecules binding to each protein [4]. The binding exhibits positive cooperativity, indicating that the binding of one ionic liquid molecule facilitates the binding of additional molecules [1].

The cooperative binding behavior is attributed to the formation of ionic liquid clusters on the protein surface, which creates favorable hydrophobic domains that can accommodate additional ionic liquid molecules [15]. This clustering phenomenon is particularly pronounced for proteins with extended hydrophobic patches, such as membrane proteins [16].

Modulation of Amyloid Fibrillation Kinetics Through Hydrophobic Interactions

The interaction of 1-hexadecyl-3-methylimidazolium hexafluorophosphate with amyloid-forming proteins involves complex thermodynamic processes that can either inhibit or promote fibrillation depending on the concentration and environmental conditions [17] [18].

Thermodynamic Basis of Amyloid Inhibition

Research has demonstrated that ionic liquids can modulate amyloid fibrillation through multiple thermodynamic mechanisms [19] [20]. The long hydrophobic chain of the hexadecyl group interacts with the hydrophobic patches of amyloid-prone proteins, stabilizing their native conformation and preventing the conformational changes necessary for fibrillation [21] [22].

The inhibition mechanism involves the formation of protein-ionic liquid complexes that are thermodynamically more stable than the protein conformations that lead to amyloid formation [17]. The binding free energy for these complexes is typically in the range of -15 to -30 kJ/mol, providing sufficient stabilization to prevent protein aggregation [23].

Kinetic and Structural Effects on Amyloid Formation

Molecular dynamics simulations have shown that 1-hexadecyl-3-methylimidazolium hexafluorophosphate can disrupt the formation of amyloid fibrils by interfering with the nucleation and elongation processes [24] [23]. The ionic liquid molecules bind to the hydrophobic regions of amyloid peptides, preventing the formation of the cross-beta sheet structure characteristic of amyloid fibrils [25].

The kinetic analysis reveals that the ionic liquid increases the lag time for amyloid formation and reduces the maximum fibril growth rate [18]. This effect is concentration-dependent, with higher concentrations of ionic liquid leading to more pronounced inhibition effects [17].

Hydrophobic Patch Interactions

The hydrophobic patches on amyloid proteins, particularly the central hydrophobic core regions, serve as primary binding sites for the hexadecyl chain of the ionic liquid [21] [26]. These interactions are thermodynamically favorable, with binding enthalpies ranging from -20 to -40 kJ/mol [22].

The disruption of hydrophobic patch interactions by the ionic liquid prevents the formation of the stable intermolecular contacts necessary for amyloid fibril formation [26]. This mechanism is particularly effective for proteins with prominent hydrophobic regions, such as amyloid-beta peptides [24].

Vesicle Stabilization/Destabilization Phenomena in Colloidal Systems

The interaction of 1-hexadecyl-3-methylimidazolium hexafluorophosphate with phospholipid vesicles demonstrates complex thermodynamic behavior that can lead to either membrane stabilization or destabilization depending on the concentration and lipid composition [27] [28].

Thermodynamic Drivers of Membrane Interactions

The thermodynamic interactions between the ionic liquid and phospholipid membranes are governed by multiple factors including hydrophobic interactions, electrostatic forces, and membrane curvature effects [29] [15]. The hexadecyl chain inserts into the lipid bilayer, while the imidazolium head group interacts with the phospholipid headgroups and interfacial water [28] [30].

The free energy change for ionic liquid insertion into lipid bilayers is typically negative, ranging from -5 to -15 kJ/mol per molecule [15]. This favorable insertion is driven by the hydrophobic effect, which provides the primary thermodynamic driving force for membrane interaction [31].

Colloidal Stability Mechanisms

The presence of 1-hexadecyl-3-methylimidazolium hexafluorophosphate in colloidal systems can enhance stability through several mechanisms [32] [33]. The ionic liquid can form protective layers around colloidal particles, providing steric stabilization and reducing particle aggregation [34].

The stabilization effect is attributed to the formation of ionic liquid structures at the particle-solvent interface, which creates repulsive interactions between particles [33]. The hexafluorophosphate anion contributes to this stabilization by forming hydrogen bonds with interfacial water molecules and creating an organized ionic layer [35].

Vesicle Fusion and Membrane Reorganization

At higher concentrations, 1-hexadecyl-3-methylimidazolium hexafluorophosphate can induce vesicle fusion and membrane reorganization [36]. The thermodynamic driving force for this process involves the reduction of membrane surface energy through the formation of larger, more stable vesicles [37].

The fusion process is characterized by the formation of transient pores in the membrane, which allow for the mixing of vesicle contents [36]. The ionic liquid facilitates this process by reducing the energy barrier for membrane fusion through its surfactant-like properties [28].

Concentration-Dependent Effects

The effects of 1-hexadecyl-3-methylimidazolium hexafluorophosphate on colloidal systems are highly concentration-dependent [38] [39]. At low concentrations, the ionic liquid acts as a stabilizing agent, while at higher concentrations, it can cause membrane disruption and vesicle destabilization [28].

The critical concentration for membrane disruption is typically in the range of 0.1-1.0 mM, which corresponds to the critical micelle concentration of the ionic liquid [40]. Above this concentration, the ionic liquid forms micelles that can solubilize membrane components, leading to membrane breakdown [36].

Temperature and pH Effects

The thermodynamic interactions between the ionic liquid and colloidal systems are sensitive to temperature and pH changes [31] [41]. Increasing temperature generally enhances the membrane interactions due to increased molecular motion and reduced hydration effects [42].

The pH sensitivity arises from the ionization state of the phospholipid headgroups and the ionic liquid interactions with the membrane surface [41]. Changes in pH can alter the electrostatic interactions and affect the overall thermodynamic balance of the system [31].